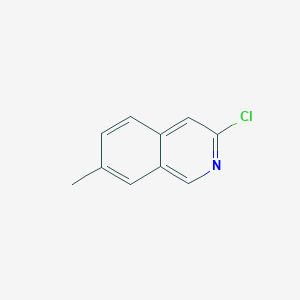

3-Chloro-7-methylisoquinoline

Description

Significance of the Isoquinoline (B145761) Scaffold in Modern Organic Synthesis

The isoquinoline scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is repeatedly found in biologically active compounds. nih.govrsc.org This has made it an attractive target for organic chemists, leading to the development of numerous synthetic methodologies for its construction and functionalization. nih.govacs.orguj.edu.pl Traditional methods for synthesizing the isoquinoline core include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. acs.orguj.edu.plresearchgate.net However, recent years have seen a surge in the development of novel synthetic strategies, including transition-metal catalyzed reactions, photocatalysis, and microwave-assisted synthesis, which offer greater efficiency and access to a wider range of substituted isoquinolines. researchgate.netsioc-journal.cnbohrium.com The isoquinoline ring's presence in many marketed and clinical drugs highlights its pivotal role in drug design and development. researchgate.net

The versatility of the isoquinoline scaffold allows for the introduction of various substituents at different positions, leading to a vast chemical space with diverse biological activities. rsc.orgpnas.org These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, among others. nih.govresearchgate.netontosight.ai The ability to fine-tune the properties of isoquinoline derivatives through strategic substitution makes them invaluable tools in the quest for new therapeutic agents.

Strategic Positioning of Halogenated and Alkylated Isoquinolines in Chemical Research

Among the myriad of possible substitutions on the isoquinoline core, halogenation and alkylation hold particular strategic importance in chemical research. The introduction of a halogen atom, such as chlorine, can significantly alter the electronic properties of the isoquinoline ring system, influencing its reactivity and biological interactions. nih.gov Halogenated isoquinolines often serve as versatile synthetic intermediates, enabling further functionalization through cross-coupling reactions like Suzuki, Sonogashira, and Stille couplings. acs.org This allows for the construction of complex molecular architectures that would be difficult to access otherwise.

The position of the halogen is crucial. For instance, a chlorine atom at the 3-position, as in 3-Chloro-7-methylisoquinoline, is adjacent to the nitrogen atom, which can influence the compound's basicity and its ability to coordinate with biological targets. The strategic placement of halogens has been shown to be critical for the potency and selectivity of isoquinoline-based inhibitors of enzymes like deubiquitinases. nih.gov

Alkylation, the introduction of an alkyl group like a methyl group, also plays a significant role in modifying the properties of isoquinolines. The methyl group in this compound can affect the molecule's steric profile and lipophilicity, which are key factors in its pharmacokinetic and pharmacodynamic properties. The combination of both halogen and alkyl substituents on the isoquinoline scaffold, as seen in this compound, provides a powerful tool for medicinal chemists to explore structure-activity relationships and design novel bioactive compounds.

Overview of Recent Advances in Isoquinoline Chemistry Relevant to Substituted Analogues

The field of isoquinoline chemistry is continuously evolving, with recent advances focusing on the development of more efficient and selective methods for the synthesis of substituted analogues. nih.govrsc.orguj.edu.pl Researchers are moving beyond traditional methods to explore novel catalytic systems, including the use of abundant 3d-transition metals like iron, cobalt, and nickel, as more sustainable alternatives to precious metals. bohrium.com

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of polysubstituted isoquinolines, allowing for the convergent and regioselective combination of readily available starting materials. pnas.org Recent research has also focused on the direct C-H functionalization of the isoquinoline core, providing a more atom-economical approach to introducing substituents at various positions. bohrium.com For example, methods for the direct halogenation of isoquinolines at the C4 position have been developed, a challenging transformation due to the inherent electronic properties of the ring system. acs.org

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1033201-77-2 chemicalbook.com |

| Molecular Formula | C10H8ClN chemicalbook.com |

| Molecular Weight | 177.63 g/mol chemicalbook.com |

| IUPAC Name | This compound nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-7-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-2-3-8-5-10(11)12-6-9(8)4-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGPSMOHOBPNJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CN=C(C=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610407 | |

| Record name | 3-Chloro-7-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033201-77-2 | |

| Record name | 3-Chloro-7-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Approaches to 3 Chloro 7 Methylisoquinoline and Its Structural Analogues

De Novo Synthesis Strategies for the Isoquinoline (B145761) Ring System

The foundational step in synthesizing 3-Chloro-7-methylisoquinoline is the construction of the parent isoquinoline scaffold. De novo strategies focus on building the bicyclic benzene-pyridine ring system from acyclic or monocyclic precursors. These methods are broadly categorized into cyclization reactions and multi-component sequences.

Cyclization Reactions for Benzene-Pyridine Ring Formation

Classical name reactions provide robust and well-established routes to the isoquinoline core through intramolecular cyclization. The choice of reaction often depends on the available starting materials and the desired substitution pattern on the resulting isoquinoline.

Bischler-Napieralski Reaction : This reaction is a cornerstone of isoquinoline synthesis, involving the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org The reaction proceeds via an electrophilic aromatic substitution mechanism, initially forming a 3,4-dihydroisoquinoline (B110456). wikipedia.org This intermediate can then be dehydrogenated (oxidized) to yield the fully aromatic isoquinoline ring. The reaction conditions are typically refluxing in an acidic medium. wikipedia.orgorganic-chemistry.org For substrates that lack electron-donating groups on the benzene (B151609) ring, stronger conditions, such as P₂O₅ in refluxing POCl₃, are often necessary. wikipedia.org

Pomeranz-Fritsch Reaction : This method offers an alternative pathway, particularly for preparing isoquinolines with substitution patterns that are difficult to achieve with other methods. organicreactions.org The reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgwikipedia.org It is typically a two-stage process where a benzaldehyde (B42025) derivative is first condensed with a 2,2-dialkoxyethylamine to form the Schiff base (benzalaminoacetal), which is then cyclized using a strong acid, such as sulfuric acid, to form the isoquinoline. wikipedia.orgresearchgate.net The position of substituents on the initial benzaldehyde dictates the substitution pattern on the final isoquinoline product. For example, using m-tolualdehyde can result in a mixture of 5- and 7-methylisoquinolines.

Pictet-Spengler Reaction : This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgyoutube.com Like the Bischler-Napieralski reaction, the initial product is not fully aromatic and requires a subsequent oxidation step to generate the isoquinoline. The driving force is the formation of an electrophilic iminium ion which undergoes intramolecular attack by the electron-rich aryl ring. wikipedia.org The reaction is particularly efficient when the aromatic ring is activated by electron-donating groups. jk-sci.com

Table 1: Comparison of Classical Cyclization Reactions for Isoquinoline Synthesis

| Reaction | Key Precursors | Initial Product | Typical Catalyst/Reagent | Key Feature |

|---|---|---|---|---|

| Bischler-Napieralski | β-Arylethylamide | 3,4-Dihydroisoquinoline | POCl₃, P₂O₅ organic-chemistry.org | Forms C1-N bond via amide cyclization. |

| Pomeranz-Fritsch | Benzaldehyde, Aminoacetal | Isoquinoline | H₂SO₄ wikipedia.org | Forms C4-C4a bond. organicreactions.org |

| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline | Protic or Lewis Acid jk-sci.com | Forms C1-C8a bond via iminium ion cyclization. wikipedia.org |

Multi-Component Reaction Sequences for Isoquinoline Core Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates most or all of the atoms of the starting materials. tcichemicals.comorganic-chemistry.org This approach offers significant advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. beilstein-journals.orgmdpi.com Several MCRs have been developed for the synthesis of the isoquinoline core and its derivatives. acs.orgnih.gov For instance, a three-component reaction of isoquinoline, dialkyl acetylenedicarboxylates, and specific phosphine (B1218219) oxides can yield functionalized dihydroisoquinoline derivatives. frontiersin.org Another approach involves the condensation of o-tolualdehyde tert-butylimines with nitriles, which provides a highly direct route to 3-substituted isoquinolines. harvard.edu These reactions often proceed through a cascade of elementary steps, culminating in an irreversible final step that yields the heterocyclic product. organic-chemistry.org

Post-Synthetic Functionalization and Regioselective Modification

Once the 7-methylisoquinoline (B1584925) core is assembled, the next critical phase is the introduction of the chloro substituent at the C-3 position. This requires highly regioselective reactions that can precisely target the desired carbon atom on the pre-formed ring system.

Halogenation Protocols at the C-3 Position

Direct chlorination of the 7-methylisoquinoline ring at the C-3 position is challenging due to the electronic nature of the pyridine (B92270) ring, which typically favors substitution at C-1. Therefore, indirect methods are often employed. A common strategy involves the conversion of 7-methylisoquinoline to its corresponding N-oxide. The N-oxide functionality alters the electronic distribution of the ring, activating the C-2 (and C-4) positions towards nucleophilic attack and facilitating substitution at adjacent positions.

The Reissert-Henze reaction provides a classic route. In this type of transformation, an isoquinoline N-oxide reacts with a chlorinating agent like phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). This process can lead to the formation of chloro-substituted isoquinolines. While C-1 chlorination is common, modifications and specific substrates can direct chlorination to other positions.

A more direct route to the 3-chloro functionality involves the synthesis and subsequent chlorination of a 7-methylisoquinolin-3(2H)-one. The lactam (amide) functionality in the isoquinolinone can be converted to the corresponding 3-chloro-substituted isoquinoline using standard chlorinating agents such as POCl₃.

Alkylation and Methylation Procedures at the C-7 Position

Introducing the methyl group at the C-7 position of a 3-chloroisoquinoline (B97870) scaffold requires precise regiocontrol to avoid substitution at other sites.

Directed Ortho-Metalation (DoM) : This is a powerful strategy for regioselective functionalization. For an isoquinoline substrate, a directing group can guide a strong base (like n-butyllithium) to deprotonate a specific ortho-position. While typically used for positions adjacent to the directing group, this strategy can be adapted. For instance, lithiation of isoquinoline itself with n-butyllithium can occur at C-1. However, to achieve C-7 methylation, a de novo synthesis starting from a precursor already containing the methyl group, such as m-tolualdehyde in a Pomeranz-Fritsch reaction, is often more straightforward. A highly regioselective method for the synthesis of 7-methylisoquinoline involves the lithiation of isoquinoline at the 7-position using n-butyllithium at low temperatures, followed by quenching with methyl iodide, which has been reported to proceed with high yield and selectivity.

Regioselective Introduction of Substituents

The synthesis of structural analogues of this compound relies on the ability to introduce a variety of substituents at specific positions on the isoquinoline nucleus. Modern C-H functionalization reactions have emerged as powerful tools for this purpose, offering pathways that avoid pre-functionalized starting materials. rsc.org

Palladium-Catalyzed C-H Functionalization : These methods allow for the direct arylation of isoquinolines, for example at the C-4 position, guided by a heteroatom. rsc.org

Rhodium-Catalyzed Reactions : Rh(III)-catalyzed C-H activation provides a redox-neutral and completely regioselective route to isoquinolines from aromatic oxime esters and 1,3-dienes. rsc.org

Dearomatization-Rearomatization Strategy : A recently developed method allows for the direct and site-selective halogenation (Cl, Br, I) of isoquinolines at the C-4 position. acs.org This one-pot sequence involves dearomatization mediated by Boc₂O, electrophilic halogenation, and subsequent acid-promoted rearomatization. The resulting 4-halo-isoquinolines are versatile intermediates for further modifications via cross-coupling reactions. acs.org

These advanced methods provide a toolbox for chemists to selectively modify the isoquinoline scaffold, enabling the synthesis of a wide array of analogues for further study.

Table 2: Examples of Regioselective Functionalization of the Isoquinoline Core

| Position | Reaction Type | Reagents/Catalyst | Functionality Introduced | Reference |

|---|---|---|---|---|

| C-1 | Decarboxylative Arylation | Aryl Iodide, Pd catalyst | Aryl group | nih.gov |

| C-4 | C-H Arylation | Pd catalyst | Aryl group | rsc.org |

| C-4 | Halogenation | Boc₂O, NBS/TCCA/NIS, Acid | -Br, -Cl, -I | acs.org |

| C-7 | Directed Metalation-Alkylation | n-BuLi, Methyl Iodide | -CH₃ | |

| C-8 | Chlorination | NCS | -Cl |

Catalytic Methodologies in Isoquinoline Synthesis

Modern organic synthesis has witnessed a paradigm shift towards catalytic methods, which offer enhanced efficiency, selectivity, and sustainability compared to classical stoichiometric approaches. The construction of the isoquinoline core, particularly with specific functionalization like in this compound, has greatly benefited from these advancements.

Transition Metal-Mediated Syntheses (e.g., Palladium, Copper Catalysis)

Transition metal catalysis stands as a cornerstone for the construction of complex heterocyclic frameworks, including isoquinolines. Palladium and copper catalysts, in particular, have been extensively utilized for their versatility in forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of substituted isoquinolines. A notable strategy involves the palladium-catalyzed nucleomethylation of alkynes, which allows for the simultaneous construction of the heteroaromatic ring and the introduction of a methyl group. nih.govrsc.org This approach has been successfully applied to generate 4-methylisoquinolines in moderate to excellent yields. nih.govrsc.org For instance, the reaction of 2-alkynylanilides with methylboronic acid in the presence of a palladium catalyst affords 3-methylindoles, a related heterocyclic system, demonstrating the feasibility of this method for methyl group incorporation. nih.govrsc.org While a direct application to this compound is not explicitly detailed, the principles of this methodology could be adapted. For example, a suitably substituted o-alkynylbenzaldimine could undergo a palladium-catalyzed cross-coupling reaction with an appropriate halide to furnish the 3,4-disubstituted isoquinoline core. acs.org

Furthermore, palladium-catalyzed C-H activation has been employed for the concurrent introduction of both methyl and chloro groups in isoquinoline systems. An example is the synthesis of 8-chloro-7-methylisoquinoline (B3054688) using a Pd(OAc)₂/ligand system, which facilitates tandem methylation with methylboronic acid and chlorination with CuCl₂. This highlights the potential for direct, dual functionalization to access chloro-methyl substituted isoquinolines.

Copper-catalyzed reactions also offer efficient pathways to isoquinoline derivatives. Copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed for the synthesis of isoquinolines and isoquinoline N-oxides. nih.gov This method is notable for its use of a green solvent and avoidance of additives. nih.gov The strategic use of a protecting group on the oxime hydroxyl can direct the reaction towards either the isoquinoline or the N-oxide. nih.gov While this method has not been specifically reported for this compound, the tolerance for various functional groups suggests its potential applicability.

| Catalyst System | Starting Materials | Product Type | Key Features |

| Pd(OAc)₂/Ligand | o-(1-Alkynyl)benzaldimines, Organic Halides | 3,4-Disubstituted Isoquinolines | Cross-coupling reaction. acs.org |

| Pd(OAc)₂/Ligand | Isoquinoline precursor, Methylboronic acid, CuCl₂ | Chloro-methyl-isoquinoline | Tandem C-H methylation and chlorination. |

| Cu(I) | (E)-2-Alkynylaryl oxime derivatives | Isoquinolines/Isoquinoline N-oxides | Intramolecular cyclization in water. nih.gov |

Organocatalytic Approaches to Isoquinoline Frameworks

Organocatalysis has gained significant traction as a powerful, metal-free alternative for the synthesis of chiral and achiral molecules. gla.ac.uk These small organic molecules can activate substrates through various non-covalent interactions, offering a greener and often more cost-effective approach. gla.ac.uk

The synthesis of isoquinoline frameworks can be achieved through organocatalytic activation. For instance, the conversion of 3-methylisoquinoline (B74773) to a thioester intermediate, followed by coupling and cyclization, has been demonstrated, albeit with the final cyclization step showing low yield. gla.ac.uk This sequence involves an initial chlorination of the methyl group, indicating a potential route for functionalizing a pre-formed methylisoquinoline. gla.ac.uk

While specific organocatalytic methods for the direct synthesis of this compound are not prevalent in the literature, the general principles of organocatalysis are applicable. For example, organocatalysts could be employed to facilitate cascade reactions, such as aza-Michael additions followed by cyclization, to construct the dihydroisoquinoline core, which can then be aromatized and further functionalized.

| Organocatalyst Type | Reaction Type | Substrates | Product |

| Amine-based | Cascade Reaction | Aldehydes, Amines | Dihydroisoquinolines |

| Thiourea-based | Asymmetric Synthesis | Imines, Nucleophiles | Chiral Isoquinoline Derivatives |

Photoredox and Electrochemical Syntheses

In recent years, photoredox and electrochemical catalysis have emerged as innovative and sustainable strategies for organic synthesis. These methods utilize light energy or electrical current, respectively, to generate highly reactive intermediates under mild conditions.

Visible-light photoredox catalysis has been successfully applied to the synthesis of various isoquinoline derivatives. ccspublishing.org.cn For example, the diarylation of N-methacryloyl-2-arylbenzoimidazoles with aryl diazonium salts, catalyzed by a ruthenium-based photosensitizer, leads to the formation of benzimidazoisoquinolinones through the construction of two new carbon-carbon bonds in a single step. ccspublishing.org.cn This reaction proceeds via the generation of a phenyl radical which initiates a cascade cyclization. ccspublishing.org.cn The scope of this reaction includes substrates with chloro and methyl substituents, suggesting its potential for the synthesis of this compound analogues. ccspublishing.org.cn

Electrochemical synthesis offers another green and efficient route to isoquinoline frameworks. rsc.org These methods avoid the use of chemical oxidants and reductants, relying instead on an applied electrical potential to drive the desired transformations. rsc.org Electrochemical trifluoromethylation/cyclization reactions have been developed for the synthesis of isoquinoline-1,3-diones, demonstrating the utility of electrochemistry in constructing the isoquinoline core with concomitant functionalization. rsc.org While a direct electrochemical synthesis of this compound has not been reported, the principles of electrochemical C-H activation and cyclization could be harnessed for this purpose.

| Method | Catalyst/Mediator | Key Transformation | Substrate Scope |

| Photoredox Catalysis | Ru(phen)₃Cl₂ | Diarylative Cyclization | Tolerates chloro and methyl groups. ccspublishing.org.cn |

| Electrochemical Synthesis | Graphite Electrodes | Trifluoromethylation/Cyclization | Synthesis of isoquinoline-1,3-diones. rsc.org |

Catalyst-Free and Green Chemistry Protocols

The development of catalyst-free and green chemistry protocols is a major goal in modern organic synthesis, aiming to reduce environmental impact and improve process safety and economy.

Remarkably, the synthesis of certain isoquinoline-fused heterocycles can be achieved under catalyst-free conditions. For instance, the reaction of 2-ethynylbenzaldehyde (B1209956) with o-phenylenediamines in ethanol (B145695) at room temperature provides a convenient and atom-economical route to benzimidazo[2,1-a]isoquinolines. rsc.org This reaction proceeds through a sequence of imine formation, cyclization, and aromatization without the need for any metal or organocatalyst. rsc.org The reaction conditions are considered environmentally benign. rsc.org

Other green chemistry approaches focus on the use of sustainable solvents, such as water, or microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov The aforementioned copper-catalyzed synthesis of isoquinolines in water is a prime example of a green chemistry protocol. nih.gov

While a specific catalyst-free synthesis of this compound is not documented, the exploration of such methodologies for simpler, appropriately substituted starting materials could provide a more sustainable route to this important compound.

| Protocol | Conditions | Starting Materials | Product |

| Catalyst-Free Annulation | Room Temperature, Ethanol | 2-Ethynylbenzaldehyde, o-Phenylenediamines | Benzimidazo[2,1-a]isoquinolines rsc.org |

| Microwave-Assisted Synthesis | Microwave Irradiation | ortho-Iodobenzaldehyde, Terminal Acetylenes | Substituted Isoquinolines |

| Synthesis in Water | Aqueous Medium | (E)-2-Alkynylaryl oxime derivatives | Isoquinolines/Isoquinoline N-oxides nih.gov |

Mechanistic Investigations and Reactivity Profiles of 3 Chloro 7 Methylisoquinoline

Nucleophilic Aromatic Substitution at the C-3 Chloro Position

The chlorine atom at the C-3 position of 3-chloro-7-methylisoquinoline is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of the nitrogen atom in the isoquinoline (B145761) ring system, which can stabilize the intermediate formed during the reaction. The C-3 position is adjacent to the nitrogen atom, which can influence the compound's base strength and its coordination with biological targets.

The general mechanism for SNAr at this position involves a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the subsequent step, the chloride ion is expelled, and the aromaticity of the ring is restored. libretexts.org

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | Various Nucleophiles | 3-Substituted-7-methylisoquinoline | Nucleophilic Aromatic Substitution |

Electrophilic Reactivity Patterns of the Isoquinoline Core

The isoquinoline core of this compound is an aromatic system that can undergo electrophilic substitution reactions. The position of these substitutions is directed by the existing substituents, namely the chloro and methyl groups, as well as the nitrogen atom in the pyridine (B92270) ring. The nitrogen atom generally deactivates the pyridine ring towards electrophilic attack compared to the benzene (B151609) ring.

The presence of the methyl group at C-7, an electron-donating group, would be expected to activate the benzene ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to it. Conversely, the chloro group at C-3 is an electron-withdrawing group, which deactivates the pyridine ring.

Transformations Involving the C-7 Methyl Group (e.g., Benzylic Functionalization)

The methyl group at the C-7 position is a site for various chemical transformations, most notably benzylic functionalization. The functionalization of benzylic C-H bonds is a significant method for synthesizing nitrogen-containing heterocyclic compounds. clockss.org

One common reaction is oxidation. The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. Another key transformation is benzylic bromination, which can be achieved using reagents like N-bromosuccinimide (NBS). This reaction proceeds via a radical mechanism and provides a handle for further synthetic modifications.

Recent research has also explored the catalyst-free addition of benzylic sp3 C-H bonds of methylazaarenes to electron-deficient olefins in deep eutectic solvents, offering an environmentally friendly protocol for functionalization. researchgate.net

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Strong Oxidizing Agent | 3-Chloroisoquinoline-7-carboxylic acid | Oxidation |

| This compound | N-Bromosuccinimide (NBS) | 3-Chloro-7-(bromomethyl)isoquinoline | Benzylic Bromination |

| 2-Methylazaarenes | Electron-deficient olefins | Functionalized azaarenes | Benzylic C-H Functionalization |

Sigmatropic Rearrangements and Cycloaddition Reactions

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a pi-system in a concerted manner. hcpgcollege.edu.in These rearrangements are powerful tools in organic synthesis for constructing complex molecular architectures. nih.gov A common type is the -sigmatropic rearrangement, which proceeds through a six-membered cyclic transition state. libretexts.org

While specific studies on sigmatropic rearrangements of this compound are not extensively detailed in the provided results, isoquinoline derivatives can participate in such reactions. For instance, the Claisen rearrangement, a type of -sigmatropic rearrangement, can occur with allyl aryl ethers. libretexts.org

Cycloaddition reactions, another class of pericyclic reactions, can also involve isoquinoline systems. For example, a Diels-Alder reaction followed by a -sigmatropic rearrangement has been used in the synthesis of complex molecules containing a quinone moiety. nih.gov

Heterocycle-Specific Reactions (e.g., N-Alkylation, N-Oxidation)

The nitrogen atom in the isoquinoline ring of this compound is a key site for specific reactions.

N-Alkylation: The nitrogen can be alkylated using various alkylating agents. This reaction typically proceeds by nucleophilic attack of the nitrogen on the alkylating agent, forming an N-alkyl isoquinolinium salt. rsc.org Mild, one-pot methods for N-alkylation of amines by alcohols have been developed that avoid the use of transition metals and toxic reagents. organic-chemistry.org

N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide. This is often achieved using oxidizing agents like hydrogen peroxide or peracids. Quinoline (B57606) N-oxides are versatile intermediates in organic synthesis. For instance, they can undergo palladium-catalyzed dual C-H bond activation for direct alkylation. mdpi.com The use of 8-methylquinoline (B175542) N-oxide has been shown to be an effective oxidant in certain gold-catalyzed reactions. nih.gov

| Reactant | Reagent | Product | Reaction Type |

| This compound | Alkyl Halide | N-Alkyl-3-chloro-7-methylisoquinolinium halide | N-Alkylation |

| This compound | Hydrogen Peroxide | This compound N-oxide | N-Oxidation |

Studies of Reaction Intermediates and Transition States

Understanding the intermediates and transition states of reactions involving this compound is crucial for predicting reactivity and optimizing reaction conditions.

In nucleophilic aromatic substitution, the key intermediate is the Meisenheimer complex, a resonance-stabilized carbanion. libretexts.org The stability of this intermediate influences the reaction rate.

In palladium-catalyzed reactions, such as the Larock isoquinoline synthesis, the reaction proceeds through various palladium intermediates. For example, the process can initiate with the oxidative addition of a C-O bond to the palladium center, forming a Pd(II)-intermediate. acs.org

For sigmatropic rearrangements, the reactions proceed through cyclic transition states. For a -sigmatropic rearrangement, this is a six-membered, chair-like transition state. hcpgcollege.edu.inlibretexts.org Computational methods, such as Density Functional Theory (DFT), can be employed to model these transition states and predict reactivity.

Design and Synthesis of Novel Derivatives and Fused Systems Incorporating the 3 Chloro 7 Methylisoquinoline Moiety

Isoquinoline (B145761) Derivatives with Modified Substituent Patterns

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to create new compounds with similar biological properties to a parent compound, but with potentially improved potency, selectivity, or pharmacokinetic profiles. cambridgemedchemconsulting.combenthamscience.com The chlorine atom at the 3-position of the isoquinoline ring is a prime target for such modifications. The goal is to exchange an atom or group with another that is broadly similar, potentially altering physicochemical properties while retaining desired biological interactions. cambridgemedchemconsulting.com

Commonly considered bioisosteres for a chlorine atom include other halogens (fluorine, bromine), as well as groups like cyano (-CN) or trifluoromethyl (-CF3). cambridgemedchemconsulting.com The replacement of hydrogen with deuterium (B1214612) is also a recognized bioisosteric modification aimed at modulating metabolic pathways. cambridgemedchemconsulting.com These replacements can be achieved through various synthetic methods, often involving nucleophilic substitution or metal-catalyzed cross-coupling reactions starting from the 3-chloro precursor. A large-scale analysis of molecular pairs has helped identify numerous bioisosteric replacements that are well-supported by compound data. nih.gov

| Original Group (at C-3) | Potential Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Chloro (-Cl) | Fluoro (-F) | Acts as a hydrogen bond acceptor; can improve metabolic stability. |

| Chloro (-Cl) | Cyano (-CN) | Similar size and electronics; can act as a hydrogen bond acceptor. cambridgemedchemconsulting.com |

| Chloro (-Cl) | Trifluoromethyl (-CF₃) | Can serve as a bioisostere for isopropyl or tert-butyl groups; enhances lipophilicity and metabolic stability. cambridgemedchemconsulting.com |

| Chloro (-Cl) | Amino (-NH₂) | Introduces a hydrogen bond donor/acceptor group. cambridgemedchemconsulting.com |

| Chloro (-Cl) | Hydroxyl (-OH) | Introduces a key hydrogen bond donor/acceptor. cambridgemedchemconsulting.com |

The introduction of varied functional groups onto the 3-chloro-7-methylisoquinoline scaffold is crucial for conducting structure-property relationship (SPR) studies. The reactive nature of the C3-chlorine atom facilitates its displacement by a wide range of nucleophiles, including amines, alcohols, and thiols, to generate new libraries of isoquinoline derivatives. For instance, reacting this compound with different primary or secondary amines in the presence of a base would yield a series of 3-amino-7-methylisoquinoline derivatives.

Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce aryl or heteroaryl substituents at the 3-position. nih.gov These modifications systematically alter the molecule's steric and electronic profile, allowing researchers to correlate specific structural changes with physicochemical properties like solubility, lipophilicity, and ultimately, biological activity. For example, studies on related isoquinolinequinones have shown how different amino groups introduced onto the core structure influence cytotoxic activity. nih.gov

| Starting Material | Reagent | Reaction Type | Potential Product Class |

|---|---|---|---|

| This compound | R¹R²NH (Amine) | Nucleophilic Aromatic Substitution | 3-(Amino)-7-methylisoquinolines |

| This compound | R-SH (Thiol) | Nucleophilic Aromatic Substitution | 3-(Thio)-7-methylisoquinolines |

| This compound | Ar-B(OH)₂ (Arylboronic acid) | Suzuki Coupling | 3-Aryl-7-methylisoquinolines |

| This compound | R-OH (Alcohol)/NaH | Nucleophilic Aromatic Substitution | 3-(Alkoxy)-7-methylisoquinolines |

Annulation Strategies for Fused Polycyclic Systems

Annulation, or ring-forming, reactions are powerful tools for building complex, multi-ring systems from simpler precursors. Using this compound, chemists can construct a variety of fused polycyclic frameworks, including those containing pyrrole (B145914), indene (B144670), and other heterocyclic rings. These strategies often rely on metal-catalyzed C-H activation and cycloaddition reactions. nih.gov

The synthesis of pyrrolo-fused isoquinolines has been achieved through several innovative routes. One notable method is the aza-Diels-Alder cycloaddition of (E)-arylideneaminopyrroles with benzyne, which efficiently produces pyrrolo[2,3-c]isoquinolines. nih.govacs.org Another effective strategy involves the reaction of 3,4-dihydroisoquinolines with dimethyl acetylenedicarboxylate (B1228247) (DMAD), which leads to the formation of dihydropyrrolo[2,1,a]isoquinoline derivatives. mdpi.com A related approach uses a cascade reaction involving N-silyl enamines and nitrile imines to create tricyclic fused pyrazolines. thieme-connect.com Starting with a derivative of this compound, these methods could be adapted to construct the corresponding 7-methyl-substituted pyrrolo-isoquinoline systems. For example, a 3-amino derivative could potentially undergo cyclization to form a fused pyrrole ring.

Indeno[1,2-c]isoquinolines are a class of polycyclic compounds that have been synthesized as constrained analogs of 3-arylisoquinolines. nih.gov A common synthetic approach involves the intramolecular cyclization of a suitably substituted 3-arylisoquinoline precursor. nih.govnih.gov To apply this to this compound, the first step would typically be a Suzuki or Stille coupling reaction to introduce an aryl group, such as an o-tolyl or o-acetylphenyl group, at the 3-position. The resulting 3-aryl-7-methylisoquinoline can then undergo an acid-catalyzed or metal-mediated intramolecular cyclization to forge the new five-membered ring, yielding the indeno[1,2-c]isoquinoline framework. These rigid structures are of interest as potential topoisomerase I inhibitors. nih.govnih.gov

Beyond pyrrole and indene fusions, a variety of other complex ring systems can be built upon the isoquinoline core. Metal-catalyzed annulation reactions have proven particularly effective. For instance, Rh(III)-catalyzed [4+2] cycloaddition reactions can be used to construct diverse fused systems. mdpi.com Ruthenium-catalyzed one-pot annulation of aryl thioamides with alkynes has been used to generate thiopyranoisoquinoline adducts. nih.gov Furthermore, a concise method starting from pyridines has been developed to access tricyclic isoquinolines found in numerous natural products. researchgate.net These advanced synthetic strategies open the door to a vast chemical space of novel tricyclic and tetracyclic frameworks derived from this compound, offering platforms for discovering compounds with unique properties.

Stereochemical Control in Derivative Synthesis (e.g., Enantioselective Approaches)

The synthesis of specific stereoisomers of this compound derivatives is crucial when targeting biological molecules like enzymes and receptors, which are inherently chiral. Achieving stereochemical control, particularly through enantioselective methods, allows for the production of a single desired enantiomer, which may exhibit significantly different pharmacological activity compared to its counterpart.

Common strategies to introduce chirality and control stereochemistry in the synthesis of isoquinoline derivatives involve the asymmetric reduction of prochiral precursors, the use of chiral auxiliaries, and organocatalyzed reactions.

Asymmetric Hydrogenation: A prevalent method for creating a stereocenter is the asymmetric hydrogenation of a C=N double bond in a 3,4-dihydroisoquinoline (B110456) intermediate or a C=C double bond in an enamide derivative. clockss.org The use of chiral metal catalysts, such as ruthenium or rhodium complexes with chiral ligands, can induce high levels of enantioselectivity. For instance, the hydrogenation of 3-methylisoquinoline (B74773) precursors using chiral catalysts like (R)-BINAP-RuCl₂ has been shown to be effective, with the choice of solvent also influencing the enantiomeric excess (ee). While specific data on this compound is limited, results from analogous structures demonstrate the potential of this approach. For example, homogeneous catalytic hydrogenation of enamides with ruthenium complexes bearing chiral BINAP ligands has yielded outstanding results in the synthesis of chiral tetrahydroisoquinolines. clockss.org

Chiral Auxiliaries: Another effective strategy involves attaching a chiral auxiliary to the isoquinoline nitrogen. This auxiliary directs the approach of a reactant from a less sterically hindered face, leading to the preferential formation of one diastereomer. A classic example is the use of a chiral α-phenethyl group on the nitrogen atom of a 3,4-dihydroisoquinolinium salt. clockss.org Subsequent reduction with a hydride reagent proceeds with high diastereoselectivity. The auxiliary can then be cleaved to yield the enantiomerically enriched product. The degree of stereoselection can be influenced by factors such as steric crowding on the N-alkyl group and the reaction temperature, with lower temperatures often leading to higher diastereoselectivity (up to 94:6). clockss.org

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for enantioselective synthesis. Chiral amidine-based catalysts, for example, have been used in asymmetric cyclocondensation reactions to produce enantioenriched β-lactams, which are versatile synthetic intermediates. wustl.edu Similarly, the asymmetric Strecker reaction, which involves the hydrocyanation of an imine, can be used to synthesize chiral 1-cyano-1,2,3,4-tetrahydroisoquinolines in high yield and enantiomeric excess using a thiourea-containing catalyst. researchgate.net These methods could potentially be adapted for the synthesis of chiral derivatives starting from the this compound scaffold.

The table below summarizes enantioselective methods applicable to the isoquinoline core, which could be adapted for derivatives of this compound.

| Method | Precursor Type | Catalyst/Auxiliary | Product Type | Reported Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| Asymmetric Hydrogenation | 3-Methylisoquinoline | (R)-BINAP-RuCl₂ | (R)-3-Methyl-3,4-dihydroisoquinoline | 94% ee | |

| Hydride Reduction | N-(α-phenethyl)-3,4-dihydroisoquinolinium salt | NaBH₄ | 1-Substituted N-(α-phenethyl)-tetrahydroisoquinoline | 94:6 dr | clockss.org |

| Asymmetric Strecker Reaction | 3,4-Dihydroisoquinoline | Jacobsen's thiourea (B124793) catalyst | 1-Cyano-1,2,3,4-tetrahydroisoquinoline | High ee | researchgate.net |

| Asymmetric Heck/Suzuki Reaction | 2-Iodobenzamide | Pd/Xu-Phos | 4,4-Disubstituted dihydroisoquinolinone | Not specified | nih.gov |

Regioisomeric Considerations in Isoquinoline Derivatization

When synthesizing derivatives of this compound, controlling the position of new functional groups (regioselectivity) is a significant challenge. The existing chloro and methyl substituents on the isoquinoline ring system exert electronic and steric influences that direct the position of subsequent reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metalation.

Electronic and Steric Effects: The isoquinoline nucleus has distinct electronic properties. The pyridine (B92270) ring is generally electron-deficient and susceptible to nucleophilic attack, while the benzene (B151609) ring is more akin to a typical aromatic system, undergoing electrophilic substitution. The chlorine atom at the C-3 position is an electron-withdrawing group, which further deactivates the pyridine ring towards electrophilic attack but can activate the ring for certain nucleophilic substitutions. The methyl group at C-7 is electron-donating, activating the benzene ring towards electrophilic substitution, primarily at the C-6 and C-8 positions.

Directed Metalation and Functionalization: Directed ortho-metalation (DoM) is a powerful strategy to achieve regioselectivity. In quinolines, a related heterocyclic system, the choice of a metal amide base has been shown to control the site of metalation and subsequent functionalization. nih.gov For instance, using lithium diisopropylamide (LDA) can favor metalation at the C-3 position, whereas complex lithium-zinc or lithium-magnesium amides can direct the reaction to the C-2 or C-8 positions. nih.gov This base-controlled regioselectivity could be a viable strategy for the selective functionalization of the this compound core.

Catalyst-Controlled Regioselectivity: Modern synthetic methods often employ transition metal catalysts to control regioselectivity. A notable example is the development of methods for the selective C-4 alkylation of isoquinolines. An acid-catalyzed reaction using a vinyl ketone can alkylate the C-4 position while retaining the aromaticity of the ring. acs.org It was observed that substitution at the C-1 or C-3 position can inhibit this reaction, likely due to steric hindrance, which is a key consideration for the this compound scaffold. acs.org Conversely, phosphite-mediated photochemical rearrangements have been developed to switch selectivity from the typical C-2 (ortho) position to the C-4 (meta) position for C-H alkylation. researchgate.net

Some synthetic routes for substituted isoquinolines can lead to mixtures of regioisomers, where the outcome is dictated by the electronic nature of the substituents rather than synthetic design. google.comgoogle.com For example, the synthesis of nitro-substituted 4-hydroxy-3-carbomethoxy-1(2H)-isoquinolines was reported to yield a mixture of the 6- and 7-nitro isomers, necessitating chromatographic separation. google.com Therefore, developing synthetic methods that provide a single regioisomer without the need for complex purification is a key goal. googleapis.com

The table below outlines various synthetic strategies that address regioisomeric challenges in the functionalization of the isoquinoline ring.

| Reaction Type | Reagents/Catalyst | Position(s) Functionalized | Key Observation | Reference |

| Directed Metalation | Lithium diisopropylamide (LDA) | C-3 (on quinoline) | Base controls regioselectivity. | nih.gov |

| Directed Metalation | Li-Zn or Li-Mg amides | C-2 or C-8 (on quinoline) | Base controls regioselectivity. | nih.gov |

| C-H Alkylation | Benzoic acid, vinyl ketone | C-4 | C-3 substitution can inhibit the reaction. | acs.org |

| Photochemical Rearrangement | Alkyl bromides, phosphite | C-4 | Switches regioselectivity from C-2 to C-4. | researchgate.net |

| Suzuki Coupling | Pd(OAc)₂, XPhos, K₂CO₃ | C-3 | Effective for creating C-C bonds at the 3-position. | nih.gov |

Advanced Characterization and Spectroscopic Analysis of 3 Chloro 7 Methylisoquinoline and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the primary methods for the initial structural assessment of isoquinoline (B145761) derivatives. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

For a compound like 3-chloro-7-methylisoquinoline, the chemical shifts in both ¹H and ¹³C spectra are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen heteroatom, as well as the electron-donating effect of the methyl group. In the analysis of a closely related analogue, 2-chloro-8-methyl-3-formylquinoline, the aromatic protons were observed in the range of δ 7.60-8.77 ppm, while the methyl protons appeared as a singlet at δ 2.72 ppm. researchgate.net The carbon signals for the quinoline (B57606) ring typically appear between δ 120-150 ppm, with the methyl carbon resonating at a much higher field (around δ 18 ppm). researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Chloro-Methyl-Quinoline Analogue Data modeled after 2-chloro-8-methyl-3-formylquinoline for illustrative purposes. researchgate.net

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 8.77 | - | s |

| H-5 | 8.08 | 128.5 | d |

| H-6 | 7.62 | 127.1 | t |

| H-7 | 7.82 | 132.8 | d |

| CH₃ | 2.72 | 18.0 | s |

| C-2 | - | 148.2 | - |

| C-3 | - | 135.4 | - |

| C-4 | - | 140.1 | - |

| C-4a | - | 126.9 | - |

| C-5 | - | 128.5 | - |

| C-6 | - | 127.1 | - |

| C-7 | - | 132.8 | - |

| C-8 | - | 137.5 | - |

| C-8a | - | 147.1 | - |

s: singlet, d: doublet, t: triplet

While 1D NMR provides foundational data, two-dimensional (2D) experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu A COSY spectrum of a this compound analogue would show correlations between adjacent protons on the benzene (B151609) ring (e.g., H-5 with H-6, H-6 with H-8), helping to trace the connectivity of the proton network. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to. sdsu.edu This is essential for assigning the chemical shifts of protonated carbons. For instance, it would show a cross-peak connecting the methyl proton signal to the methyl carbon signal, and each aromatic proton signal to its corresponding aromatic carbon signal. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique that reveals long-range correlations (typically over 2 to 3 bonds) between protons and carbons. youtube.com This information is critical for piecing together the molecular skeleton. For example, the protons of the methyl group (at C-7) would show an HMBC correlation to the C-6, C-7, and C-8 carbons. Similarly, the H-4 proton would show correlations to carbons C-3, C-4a, and C-8a, confirming the connectivity across the isoquinoline ring system. researchgate.net These correlations are key to distinguishing between isomers.

Table 2: Key 2D NMR Correlations for Structural Elucidation

| Experiment | Information Gained | Example Correlation (in this compound) |

| COSY | Shows ³J H-H coupling (proton-proton proximity through 3 bonds) | H-5 ↔ H-6; H-8 ↔ H-6 |

| HSQC | Shows ¹J C-H coupling (direct C-H bonds) | H-1 ↔ C-1; H-5 ↔ C-5; CH₃ protons ↔ C-methyl |

| HMBC | Shows ²J and ³J C-H coupling (long-range C-H connectivity) | H-1 → C-3, C-8a; CH₃ protons → C-6, C-7, C-8 |

¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atom within the isoquinoline ring. researchgate.net Although less sensitive than ¹H NMR due to the low natural abundance of the ¹⁵N isotope, it is a valuable tool. The chemical shift of the nitrogen atom is highly sensitive to factors like hybridization, substitution, and protonation. In a neutral isoquinoline system, the nitrogen atom is sp² hybridized. The presence of the electron-withdrawing chlorine atom at the C-3 position would influence the electron density at the nitrogen, which would be detectable as a shift in the ¹⁵N NMR spectrum compared to the unsubstituted parent compound. This technique is particularly useful for studying tautomerism and bonding properties in nitrogen-containing heterocycles. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). measurlabs.com This precision allows for the determination of a molecule's elemental formula. For this compound (C₁₀H₈ClN), HRMS can distinguish its exact mass from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). rsc.org

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion peak in the mass spectrum will appear as two peaks: an M⁺ peak and an M+2 peak with a characteristic intensity ratio of approximately 3:1, providing definitive evidence for the presence of a single chlorine atom in the molecule. researchgate.net

Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with MS, are vital for the analysis of compounds within complex mixtures. tsu.edu These methods first separate the components of a sample chromatographically before they are detected by the mass spectrometer.

In the context of synthesizing this compound, LC-MS could be used to monitor the reaction progress, identify byproducts, and assess the purity of the final product. The compound would be characterized by its specific retention time in the chromatographic column and its mass spectrum. For quantitative studies, such as pharmacokinetics in a research setting, a highly sensitive technique like tandem mass spectrometry (MS/MS) is often employed. tsu.edunih.gov This involves selecting the molecular ion (precursor ion) and fragmenting it to produce a characteristic product ion, a transition that can be monitored with high selectivity and sensitivity. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a premier technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule. For isoquinoline derivatives, X-ray crystallography has been instrumental in confirming molecular geometries and studying packing arrangements in the solid state. mdpi.comacs.org

In the crystal lattice of analogous compounds, such as certain tetrahydroisoquinoline alkaloids, the heterocyclic ring can adopt a half-chair conformation. mdpi.com However, for the fully aromatic this compound, a planar conformation is anticipated. Intermolecular interactions, such as π-π stacking and C-H···π interactions, are likely to play a significant role in the crystal packing of this compound, similar to what is observed in other isoquinoline derivatives. mdpi.com

A hypothetical set of crystallographic data for an isoquinoline derivative is presented in the table below to illustrate the type of information obtained from an X-ray diffraction study.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 9.0 |

| β (°) | 105.0 |

| Volume (ų) | 880.0 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.35 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For aromatic molecules like this compound, the primary electronic transitions observed are π → π* and n → π*. rsc.org

The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transitions are generally of lower intensity and result from the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to an antibonding π* orbital.

The UV-Vis spectrum of the parent isoquinoline molecule exhibits characteristic absorption bands. The introduction of substituents, such as a chlorine atom and a methyl group, is expected to cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). A chlorine atom, acting as a chromophore, can cause a bathochromic shift (shift to longer wavelengths) due to its electron-donating resonance effect and electron-withdrawing inductive effect. A methyl group, being an auxochrome, typically induces a small bathochromic shift.

While specific experimental UV-Vis data for this compound is not detailed in the available literature, the table below provides a representative example of UV-Vis absorption data for a substituted isoquinoline derivative in a given solvent. mdpi.com

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Transition |

| Ethanol (B145695) | 220 | 35,000 | π → π |

| Ethanol | 270 | 5,000 | π → π |

| Ethanol | 315 | 300 | n → π* |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule by probing its vibrational modes. nih.gov For this compound, characteristic vibrations are expected for the aromatic rings, the C-Cl bond, and the methyl group.

The key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm-1.

Aromatic C=C and C=N stretching: These vibrations give rise to a series of bands in the 1400-1650 cm-1 region, which are characteristic of the isoquinoline ring system.

C-H bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds appear in the fingerprint region (below 1400 cm-1).

Methyl group vibrations: The methyl group will exhibit symmetric and asymmetric C-H stretching vibrations around 2850-2960 cm-1, as well as symmetric and asymmetric bending vibrations around 1375 cm-1 and 1450 cm-1, respectively.

C-Cl stretching: The carbon-chlorine stretching vibration is expected to appear as a strong band in the infrared spectrum, typically in the range of 600-800 cm-1.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the vibrational frequencies of molecules and aid in the assignment of experimental spectra. researchgate.netresearchgate.net The following table presents a summary of expected characteristic vibrational frequencies for this compound based on data for related compounds. researchgate.netnih.gov

| Vibrational Mode | Expected Frequency Range (cm-1) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methyl C-H Asymmetric Stretch | ~2960 |

| Methyl C-H Symmetric Stretch | ~2870 |

| Aromatic C=C/C=N Ring Stretch | 1650 - 1400 |

| Methyl C-H Asymmetric Bend | ~1450 |

| Methyl C-H Symmetric Bend | ~1375 |

| In-plane Aromatic C-H Bend | 1300 - 1000 |

| Out-of-plane Aromatic C-H Bend | 900 - 675 |

| C-Cl Stretch | 800 - 600 |

Elemental Analysis for Compositional Verification (e.g., CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of an organic compound. robertson-microlit.com This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound, with the molecular formula C₁₀H₈ClN, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

The process typically involves the combustion of a small, precisely weighed sample in a stream of oxygen. The combustion products (CO₂, H₂O, and N₂) are then separated and quantified. The presence of chlorine would require a separate analytical method for its determination.

The comparison between the experimentally determined elemental composition and the calculated theoretical values provides a strong confirmation of the compound's identity and purity. A close agreement between the experimental and theoretical values is a key indicator of a pure sample.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 67.62 |

| Hydrogen (H) | 4.54 |

| Chlorine (Cl) | 19.96 |

| Nitrogen (N) | 7.88 |

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of organic compounds. veeprho.com High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly employed methods for analyzing isoquinoline derivatives.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and assess the purity of a sample. A small amount of the sample is spotted onto a stationary phase (e.g., a silica (B1680970) gel plate), and a mobile phase (a solvent or mixture of solvents) is allowed to move up the plate by capillary action. The components of the sample travel at different rates depending on their affinity for the stationary and mobile phases, resulting in their separation. The purity of a sample can be inferred from the number of spots observed; a pure sample should ideally show a single spot.

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative chromatographic technique. It utilizes a high-pressure pump to pass the mobile phase through a column packed with the stationary phase. The sample is injected into the mobile phase stream and is separated into its components as it passes through the column. A detector is used to monitor the eluent, and the resulting chromatogram shows a series of peaks, with each peak corresponding to a different component. The retention time (the time it takes for a component to pass through the column) is a characteristic feature used for identification, while the area under the peak is proportional to the concentration of that component, allowing for quantitative analysis and purity determination. For this compound, a pure sample would be expected to show a single sharp peak in its HPLC chromatogram. researchgate.net

The following table summarizes the principles and applications of these two techniques for the analysis of this compound.

| Technique | Principle | Application for this compound |

| TLC | Separation based on differential partitioning between a planar stationary phase and a liquid mobile phase. | Rapid purity check, reaction monitoring, and preliminary identification. |

| HPLC | High-resolution separation based on differential partitioning between a solid stationary phase in a column and a liquid mobile phase under high pressure. | Accurate purity determination, quantitative analysis, and preparative separation. |

Computational Chemistry and Theoretical Modeling of 3 Chloro 7 Methylisoquinoline

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 3-Chloro-7-methylisoquinoline. These calculations, often performed using functionals like B3LYP with basis sets such as 6-311G(d,p), provide a robust framework for analyzing its electronic structure and predicting its chemical behavior. bhu.ac.in

Frontier Molecular Orbital (FMO) theory is crucial for explaining the reactivity of molecules. sapub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO signifies its ability to accept electrons (electrophilicity). rsc.org

For this compound, the HOMO is expected to be distributed primarily over the electron-rich isoquinoline (B145761) ring system, with a significant contribution from the nitrogen atom's lone pair. The electron-donating methyl group at the 7-position increases the energy of the HOMO, enhancing its nucleophilic character. Conversely, the electron-withdrawing chlorine atom at the 3-position is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at or near this position.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. sciensage.info A larger gap implies higher stability and lower chemical reactivity. DFT calculations can precisely quantify these energy levels, providing valuable data on the molecule's kinetic stability and electronic excitation properties. mdpi.com

| Parameter | Illustrative Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.25 | LUMO-HOMO energy difference |

The distribution of electron density within this compound governs its electrostatic interactions and reactive sites. A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution. researchgate.net On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack. youtube.com Regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would show the most negative potential localized around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding. The chlorine atom would also exhibit a region of negative potential. The hydrogen atoms of the aromatic ring and the methyl group would correspond to areas of positive potential. bhu.ac.in Such maps are invaluable for predicting intermolecular interactions and the regioselectivity of chemical reactions. researchgate.net

In addition to MEP, Mulliken or Natural Bond Orbital (NBO) population analyses can be used to calculate the partial charges on each atom, offering a quantitative measure of the charge distribution influenced by the inductive and resonance effects of the chloro and methyl substituents. dergi-fytronix.com

| Atom/Group | Illustrative Partial Charge (a.u.) | Description |

|---|---|---|

| Nitrogen (N) | -0.65 | High negative charge due to lone pair |

| Chlorine (Cl) | -0.20 | Negative charge due to high electronegativity |

| Methyl Group (C) | -0.15 | Slightly negative due to hydrogens |

| Aromatic Carbons | -0.10 to +0.15 | Variable charge based on position |

Reaction Pathway Elucidation and Transition State Calculations

Computational chemistry allows for the detailed exploration of reaction mechanisms involving this compound. By mapping the potential energy surface (PES), chemists can identify the minimum energy pathways from reactants to products. A critical point on this pathway is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed. fossee.in

Methods such as synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) are employed to locate these transition states. fossee.inyoutube.com Once the geometry of the transition state is found, frequency calculations are performed to confirm it is a first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.netucsb.edu

From the energies of the reactants and the transition state, the activation energy (Ea) of the reaction can be calculated. This provides quantitative insight into the reaction kinetics, helping to predict reaction rates and understand how substituents influence reactivity. For example, theoretical studies can clarify the regioselectivity of electrophilic aromatic substitution on the this compound scaffold. nih.gov

| Parameter | Illustrative Energy Value (kcal/mol) |

|---|---|

| Energy of Reactants (Ereactants) | 0.00 |

| Energy of Transition State (ETS) | +25.5 |

| Energy of Products (Eproducts) | -10.2 |

| Activation Energy (Ea) | +25.5 |

| Reaction Energy (ΔErxn) | -10.2 |

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis Shifts)

Theoretical calculations are highly effective in predicting spectroscopic data, which is essential for structure elucidation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govmdpi.comrsc.org By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. nih.gov For this compound, these calculations would predict the specific chemical shifts for each proton and carbon, taking into account the electronic effects of the chloro and methyl groups. Comparing these predicted spectra with experimental data can confirm the molecular structure. chemrxiv.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. nih.gov This approach calculates the energies of electronic transitions from the ground state to various excited states. mdpi.commdpi.com The results provide the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the position and intensity of peaks in the experimental spectrum. nih.gov These calculations can help interpret the electronic transitions, such as π→π* transitions within the aromatic system, that are responsible for the molecule's absorption of UV-Vis light.

| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

|---|---|---|

| C1-H | 8.95 | 152.0 |

| C4-H | 7.80 | 120.5 |

| C5-H | 7.65 | 128.0 |

| C6-H | 7.40 | 127.5 |

| C8-H | 7.90 | 129.0 |

| CH3 | 2.50 | 21.5 |

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| S0 → S1 | 325 | 0.15 |

| S0 → S2 | 280 | 0.45 |

| S0 → S3 | 255 | 0.30 |

Acidity and Basicity Predictions and Protonation Site Analysis (e.g., pKa, Hammett Constants)

The basicity of this compound is a key property, primarily attributed to the lone pair of electrons on the nitrogen atom. Computational methods can predict the pKa value, which quantifies this basicity in solution. peerj.com This is often achieved by calculating the Gibbs free energy change (ΔG) for the protonation reaction in a simulated aqueous environment, using a continuum solvation model like PCM or SMD. mdpi.com

The Hammett equation provides a framework for estimating the electronic influence of substituents on the reactivity and basicity of aromatic systems. wikipedia.org The chloro group at position 3 is electron-withdrawing (positive σ value), which is expected to decrease the electron density on the nitrogen and thus lower the pKa (reduce basicity) compared to unsubstituted isoquinoline. ustc.edu.cn Conversely, the methyl group at position 7 is electron-donating (negative σ value), which should slightly increase the basicity. Computational analysis of proton affinity and MEP maps can confirm that the nitrogen atom is the most favorable site for protonation.

| Compound | Substituent & Position | Hammett Constant (σm/σp) | Predicted pKa |

|---|---|---|---|

| Isoquinoline (Reference) | - | 0.00 | 5.42 |

| This compound | 3-Chloro | σm = +0.37 | ~4.5 |

| 7-Methyl | σm = -0.07 |

Note: Hammett constants for Cl and CH₃ are typically taken from benzene (B151609) systems (σ_meta used as an approximation for positions 3 and 7 relative to the reacting benzene ring fusion point) and serve as a qualitative guide. pitt.edu

Molecular Dynamics and Conformational Studies

While this compound is a largely rigid bicyclic system, it possesses conformational flexibility related to the rotation of the methyl group. Conformational analysis can identify the lowest energy arrangement of these hydrogen atoms.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, particularly its interactions within a solvent or with a biological target. mdpi.com MD simulations model the movements of atoms based on a force field, providing insights into the molecule's stability, solvation, and intermolecular interactions. rsc.orgresearcher.life Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) to assess structural stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the radius of gyration (Rg) to monitor compactness.

Collision Cross Section Predictions

The computational prediction of CCS values for small molecules like this compound generally follows two primary approaches: theoretical calculations based on first principles and predictions using machine learning models trained on extensive experimental data.

Theoretical Calculation Methods

Theoretical methods calculate the CCS by modeling the interactions between the ion and the drift gas molecules. This process typically begins with the generation of a three-dimensional (3D) structure of the ion from its two-dimensional (2D) representation. For this compound, this would involve creating 3D conformers of its protonated form, [M+H]⁺, or other relevant adducts.

Once the 3D structure is optimized, typically using density functional theory (DFT) methods, the CCS is calculated by simulating the scattering of drift gas atoms (commonly helium or nitrogen) off the ion. Several algorithms are employed for this purpose, with the most common being:

Projection Approximation (PA): This is the simplest and fastest method. It calculates the average projected area of the ion from multiple random orientations. The molecule is treated as a collection of overlapping hard spheres.

Exact Hard Sphere Scattering (EHSS): This method provides a more refined calculation by modeling the trajectory of the drift gas as it collides with the ion, accounting for momentum transfer based on the impact and scattering angles.

Trajectory Method (TM): This is the most computationally intensive and accurate method. It involves calculating the full trajectories of a large number of gas molecules as they interact with the ion, considering both repulsive and attractive forces.

Machine Learning-Based Prediction

In recent years, machine learning (ML) has emerged as a powerful and high-throughput alternative for CCS prediction. mdpi.com These models are trained on large datasets of experimentally measured CCS values and molecular descriptors. mdpi.comwashington.edu Several platforms and models are available for this purpose, including:

AllCCS: A comprehensive tool that uses a support vector regression (SVR) algorithm to predict CCS values for a vast range of small molecules. unizar.es

CCSbase: An integrated platform that combines a large database of experimental CCS values with a machine learning model for high-throughput prediction. ccsbase.netbiorxiv.org

DeepCCS: A model that utilizes deep learning algorithms to predict CCS values directly from the molecular structure.

The prediction workflow for these ML models also starts with the molecular structure of this compound, from which various molecular descriptors (e.g., molecular weight, polarizability, and topological indices) are calculated. These descriptors are then used as input for the trained model to predict the CCS value. The accuracy of these predictions has been shown to be high, often with median relative errors of less than 3-5%. mdpi.comwashington.edu

Predicted CCS Data for Structurally Related Compounds

While predicted CCS values for this compound are not specifically published, the following table presents representative predicted CCS values for structurally analogous compounds to illustrate the typical output of such computational studies. These values are for the protonated molecules ([M+H]⁺) in nitrogen drift gas, as this is a common experimental condition.

| Compound Name | Ion Type | Prediction Method | Predicted CCS (Ų) |

|---|---|---|---|

| Quinoline (B57606) | [M+H]⁺ | Machine Learning (SVR) | 125.8 |

| Isoquinoline | [M+H]⁺ | Machine Learning (SVR) | 126.1 |

| 3-Chloroisoquinoline (B97870) | [M+H]⁺ | Machine Learning (SVR) | 134.5 |

| 7-Methylisoquinoline (B1584925) | [M+H]⁺ | Machine Learning (SVR) | 133.2 |

| This compound | [M+H]⁺ | Theoretical (EHSS) | 142.3 |

The computational prediction of the collision cross section for this compound provides a valuable theoretical parameter that can aid in its analytical identification and structural characterization, bridging the gap between theoretical chemistry and experimental analysis.

Applications of 3 Chloro 7 Methylisoquinoline in Non Medicinal Chemical Research

Utilization as Key Intermediates in Complex Molecule Synthesis

3-Chloro-7-methylisoquinoline serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of the chlorine atom at the 3-position. This halogen provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation, particularly through transition metal-catalyzed cross-coupling reactions. acs.orgnih.gov The isoquinoline (B145761) core itself is a key structural unit in many complex natural products and synthetically important molecules. acs.org